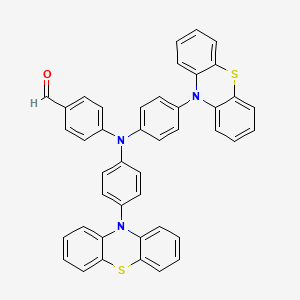
tetrabromoaurate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique coordination chemistry and its applications in various fields, including catalysis and materials science.
Métodos De Preparación
Gold(3+) tetrabromide can be synthesized through several methods:
Direct Bromination: The most common method involves heating gold with excess liquid bromine at 140°C[ 2 \text{Au} + 3 \text{Br}_2 \rightarrow \text{Au}_2\text{Br}_6 ]
Análisis De Reacciones Químicas
Gold(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation and Reduction: Gold(III) compounds can be reduced to gold(I) or elemental gold. For example, gold(3+) tetrabromide can be reduced by reducing agents like hydrazine.
Substitution Reactions: It can participate in substitution reactions where bromide ions are replaced by other ligands. For instance, reacting with tetrahydrothiophene forms a stable adduct.
Formation of Complexes: Gold(3+) tetrabromide forms a variety of four-coordinate adducts, such as AuBr3·H2O.
Aplicaciones Científicas De Investigación
Gold(3+) tetrabromide has several scientific research applications:
Materials Science: It is used in the synthesis of gold nanoparticles, which have applications in electronics, photonics, and as catalysts.
Biomedical Applications: Gold nanoparticles derived from gold(3+) tetrabromide are used in bioimaging, biosensing, anticancer therapy, drug delivery, and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of gold(3+) tetrabromide, particularly in its applications in catalysis and medicine, involves its ability to form stable complexes with various ligands. In biomedical applications, gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS). They can also elicit biochemical hallmarks of immunogenic cell death (ICD) .
Comparación Con Compuestos Similares
Gold(3+) tetrabromide can be compared with other gold(III) trihalides, such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(3+) tetrabromide, it forms dimeric structures and exhibits square planar coordination.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has different bond lengths and coordination due to stronger π-back bonding with fluorine ligands.
These comparisons highlight the unique properties of gold(3+) tetrabromide, particularly its coordination chemistry and reactivity.
Propiedades
Número CAS |
14337-14-5 |
|---|---|
Fórmula molecular |
AuBr4- |
Peso molecular |
516.58 g/mol |
Nombre IUPAC |
gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
Clave InChI |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)



![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)





![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

